GABA Uptake Inhibition: R-Enantiomer vs. S-Enantiomer
In the canonical rat brain slice sodium‑dependent GABA uptake assay, S(+)‑2,4‑diaminobutyric acid (L‑DABA) is at least 20‑fold more potent than the R(−)‑stereoisomer (D‑DABA) as an inhibitor [1]. Both enantiomers are equipotent as inhibitors of sodium‑independent GABA binding to membranes, indicating that the stereospecificity is transporter‑mediated [1].
| Evidence Dimension | Inhibition of sodium‑dependent [3H]GABA uptake |
|---|---|
| Target Compound Data | R(−)‑2,4‑diaminobutyric acid (D‑DABA): ≥20‑fold less potent |
| Comparator Or Baseline | S(+)‑2,4‑diaminobutyric acid (L‑DABA): reference potency |
| Quantified Difference | ≥20‑fold potency difference (L > D) |
| Conditions | Rat brain slices; sodium‑dependent GABA uptake assay (Johnston & Twitchin, 1977) |
Why This Matters
Procuring the pure R‑enantiomer is essential when designing negative‑control experiments for GABA‑transporter pharmacology or when a ligand without GABA‑mimetic activity is required.
- [1] Johnston GAR, Twitchin B. Stereospecificity of 2,4‑diaminobutyric acid with respect to inhibition of 4‑aminobutyric acid uptake and binding. Br J Pharmacol. 1977;59(1):163‑164. View Source
